Benzyl benzoate-D12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

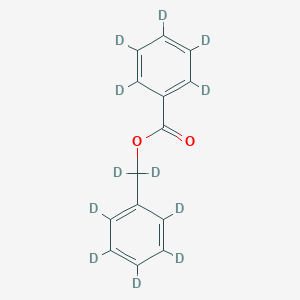

Benzyl benzoate-D12: is a deuterated form of benzyl benzoate, where the hydrogen atoms are replaced with deuterium. This compound is represented by the formula C14D12O2 . Benzyl benzoate itself is an organic compound used in various applications, including as a medication for treating scabies and lice, and as an insect repellent . The deuterated version, this compound, is often used in scientific research due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Benzyl benzoate-D12 can be synthesized through the esterification of deuterated benzyl alcohol (C6D5CD2OH) with deuterated benzoic acid (C6D5COOD). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated benzyl alcohol with deuterated benzoic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product .

化学反応の分析

Types of Reactions:

Oxidation: Benzyl benzoate-D12 can undergo oxidation reactions to form benzoic acid and benzaldehyde.

Reduction: It can be reduced to benzyl alcohol and benzoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

Oxidation: Benzoic acid and benzaldehyde.

Reduction: Benzyl alcohol and benzoic acid.

Substitution: Benzyl derivatives with different functional groups.

科学的研究の応用

Scientific Research Applications

1.1 Metabolic Pathway Tracing

Benzyl benzoate-D12 is extensively used to trace metabolic pathways involving scabies and Demodex mites. Its labeling with deuterium allows researchers to monitor the compound's behavior in biological systems, providing insights into its pharmacokinetics and metabolic interactions .

1.2 Drug Development

In drug development, the incorporation of stable heavy isotopes like deuterium can significantly affect the pharmacokinetic profiles of drugs. This compound is employed as a tracer to quantify drug metabolism and distribution, which is crucial for understanding drug efficacy and safety .

1.3 Analytical Chemistry

As an internal standard in IRMS, this compound facilitates the analysis of stable isotopes in various samples. This application is particularly valuable in environmental studies, food safety testing, and forensic investigations where precise isotope quantification is required .

Medical Applications

2.1 Treatment of Scabies

Benzyl benzoate is a well-established topical treatment for scabies, and its deuterated form can enhance research into its efficacy and safety profile. Studies have shown that this compound can be utilized to develop more effective formulations that minimize skin irritation while maximizing therapeutic effects .

2.2 Microemulsion Formulations

Recent research has focused on developing microemulsion formulations containing benzyl benzoate for topical applications. These formulations aim to improve skin permeation and reduce irritation associated with traditional benzyl benzoate treatments. The use of this compound allows for better tracking of drug delivery dynamics within the skin layers .

Cosmetic Applications

Benzyl benzoate is commonly used as a fragrance component in cosmetics. The deuterated version can be employed in research to understand the stability and behavior of fragrance compounds in various formulations, aiding in the development of more effective cosmetic products .

作用機序

Benzyl benzoate-D12 exerts its effects by disrupting the nervous system of parasites, leading to their death. The exact mechanism involves the compound being absorbed by the parasites and interfering with their neural transmission. This results in paralysis and eventual death of the parasites . The molecular targets include the nervous system pathways of the parasites, although the precise molecular interactions are still under investigation .

類似化合物との比較

Benzyl benzoate: The non-deuterated form, used widely in medicine and industry.

Benzyl alcohol: A precursor in the synthesis of benzyl benzoate.

Benzoic acid: Another precursor in the synthesis of benzyl benzoate.

Uniqueness: Benzyl benzoate-D12 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterated form is more stable and allows for precise tracking in metabolic studies. It also offers unique insights in NMR spectroscopy due to the different magnetic properties of deuterium compared to hydrogen .

特性

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESFRYSPDFLNCH-USINEXLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。